Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a phenyl group and a sulfonamide moiety
Preparation Methods
The synthesis of Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a piperidine derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often involve the use of nonchlorinated organic solvents and temperatures ranging from 20°C to 70°C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can be compared with other sulfonamide-containing compounds. Similar compounds include:
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Furosemide: A sulfonamide diuretic used to treat fluid retention.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not seen in simpler sulfonamides .
Properties
IUPAC Name |
phenyl 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O4S/c20-17-12-16(6-7-18(17)21)28(25,26)22-13-14-8-10-23(11-9-14)19(24)27-15-4-2-1-3-5-15/h1-7,12,14,22H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDXCOQJBBTBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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